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Compound of Interest

4-(4-Oxopiperidine-1-
Compound Name:

carbonyl)phenylboronic acid

cat. No.: B1308772

Disclaimer: Publicly available, experimentally verified *H and 13C NMR spectral data for 4-(4-
Oxopiperidine-1-carbonyl)phenylboronic acid is limited. The data presented herein is a
combination of predicted values based on the chemical structure and typical values for similar
functional groups, intended to serve as a reference guide for researchers.

Predicted *H and **C NMR Spectral Data

The following tables summarize the predicted chemical shifts (8) in parts per million (ppm) for
4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid. These predictions are based on
standard NMR principles and data from analogous structures. The exact chemical shifts may
vary depending on the solvent and experimental conditions.

Table 1: Predicted *H NMR Data
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Phenyl H (ortho to
. ) 79-8.1 Doublet 2H
boronic acid)
Phenyl H (ortho to
74-76 Doublet 2H
carbonyl)
Piperidine H (adjacent )
3.8-4.0 Triplet 4H
to N)
Piperidine H (adjacent ]
25-27 Triplet 4H
to C=0)
B(OH)2 8.0-8.5 Broad Singlet 2H

Table 2: Predicted 33C NMR Data

Carbon Atom

Predicted Chemical Shift (6, ppm)

Phenyl C (attached to B)

130 - 135 (broad)

Phenyl C (ortho to boronic acid) 134 - 136
Phenyl C (ortho to carbonyl) 127 - 129
Phenyl C (attached to C=0) 138 - 142
Carbonyl C (amide) 168 - 172
Piperidine C (adjacent to N) 40 - 45

Piperidine C (adjacent to C=0) 40 - 45

Carbonyl C (ketone) 205 - 210

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring *H and 3C NMR spectra for a small

organic molecule like 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid.
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2.1 Sample Preparation

o Sample Weighing: Accurately weigh 5-10 mg of the compound for *H NMR and 20-50 mg for
13C NMR.

e Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., DMSO-ds, CDClIs, or D20). DMSO-ds is often a good choice for boronic acids due to
the potential for exchange of the acidic protons.

 Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated
solvent in a clean, dry vial.

o Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

¢ Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), if required for chemical shift referencing.

2.2 NMR Data Acquisition

e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for routine
characterization.

¢ IH NMR Parameters:

[¢]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

[e]

Number of Scans: 16 to 64 scans are usually adequate.

o

Relaxation Delay (d1): 1-2 seconds.

[¢]

Acquisition Time: 2-4 seconds.

e 13C NMR Parameters:

o Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

o Number of Scans: 1024 to 4096 scans are often necessary due to the low natural
abundance of 3C.
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o Relaxation Delay (d1): 2-5 seconds.

o Acquisition Time: 1-2 seconds.

2.3 Data Processing

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID).

e Phasing: Manually or automatically phase the spectrum to obtain a pure absorption
lineshape.

o Baseline Correction: Apply a baseline correction to ensure a flat baseline.

» Referencing: Reference the spectrum to the residual solvent peak or the internal standard
(TMS at 0.00 ppm).

« Integration: Integrate the peaks in the *H NMR spectrum to determine the relative number of
protons.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a
target compound like 4-(4-Oxopiperidine-1-carbonyl)phenylboronic acid.
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Caption: A logical workflow for the synthesis and characterization of a chemical compound.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 4-(4-
Oxopiperidine-1-carbonyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1308772#1h-and-13c-nmr-spectral-data-for-4-4-
oxopiperidine-1-carbonyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1308772#1h-and-13c-nmr-spectral-data-for-4-4-oxopiperidine-1-carbonyl-phenylboronic-acid
https://www.benchchem.com/product/b1308772#1h-and-13c-nmr-spectral-data-for-4-4-oxopiperidine-1-carbonyl-phenylboronic-acid
https://www.benchchem.com/product/b1308772#1h-and-13c-nmr-spectral-data-for-4-4-oxopiperidine-1-carbonyl-phenylboronic-acid
https://www.benchchem.com/product/b1308772#1h-and-13c-nmr-spectral-data-for-4-4-oxopiperidine-1-carbonyl-phenylboronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1308772?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

